![molecular formula C10H8N2OS2 B5722375 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one CAS No. 4992-28-3](/img/structure/B5722375.png)
3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(Benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one, also known as BAT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, as well as other industrial and agricultural applications.
Mechanism of Action
The mechanism of action of 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound has an inhibitory effect on various enzymes and proteins involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells, leading to their death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to have a protective effect on the liver and kidneys, making it a potential treatment for liver and kidney diseases. Additionally, this compound has been found to have a significant antidiabetic effect, making it a promising candidate for the development of new antidiabetic drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one is its ease of synthesis and high yield. This makes it a viable option for large-scale production and testing. Additionally, this compound has been found to have low toxicity, making it a safe option for in vitro and in vivo experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new drugs based on the chemical structure of this compound. This could include the synthesis of analogs with improved solubility and potency. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, studies are needed to test the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one involves the condensation of benzaldehyde and thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Scientific Research Applications
3-(Benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development. It has been found to have significant anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been tested for its use as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-7-15-10(14)12(9)11-6-8-4-2-1-3-5-8/h1-6H,7H2/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMGFHQRBMZJS-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429638 | |
Record name | NSC231646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4992-28-3 | |
Record name | NSC231646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.